molecular formula C12H12NO4- B1604248 (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid CAS No. 25654-52-8

(2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid

Cat. No. B1604248
CAS RN: 25654-52-8
M. Wt: 234.23 g/mol
InChI Key: IUWBMOQXJOJWBF-JTQLQIEISA-M
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Description



  • (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid is a non-proteogenic cyclic amino acid.

  • It is a key component of deoxymugineic acid and nicotianamine, which are potent plant-origin promoters for iron uptake from soil.

  • AZC is structurally similar to L-proline but differs by only one carbon atom.





  • Synthesis Analysis



    • A new and efficient route to (S)-azetidine-2-carboxylic acid (>99:9% ee) has been established in five steps with a total yield of 48% via malonic ester intermediates.

    • The key step involves efficient four-membered ring formation from dimethyl (S)-(10-methyl)benzylaminomalonate using 1,2-dibromoethane and cesium carbonate in DMF.

    • Krapcho dealkoxycarbonylation of dimethyl (10S)-1-(10-methyl)benzylazetidine-2,2-dicarboxylate proceeds with preferential formation of the desired (2S,10S)-monoester.

    • Lipase-catalyzed hydrolysis and subsequent deprotection provide enantiomerically pure (S)-azetidine-2-carboxylic acid.





  • Molecular Structure Analysis



    • Molecular Formula : C12H12NO4

    • Molecular Weight : 234.23 g/mol





  • Chemical Reactions Analysis



    • The compound is incorporated into proteins during protein synthesis, leading to non-functional, misfolded proteins due to its structural similarity to L-proline.

    • Some microorganisms have evolved specialized strategies for AZC resistance.





  • Physical And Chemical Properties Analysis



    • Solubility : Dichloromethane

    • Storage and Stability : Store at -20°C.




  • Scientific Research Applications

    Synthesis and Chemical Applications

    • Synthetic Utility : The compound has been involved in the synthesis of novel isomeric analogs of amino acids, such as dl-proline, illustrating its role in developing compounds with potential biological activities. For instance, the synthesis of 2-carboxy-4-methylazetidine as a novel isomeric analog of dl-proline showcases the manipulation of (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid for creating structurally unique peptides (Soriano, Podraza, & Cromwell, 1980).

    • Chiral Synthesis : Research on developing efficient synthetic routes to enantiomerically pure (S)-azetidine-2-carboxylic acid demonstrates the compound's importance in chiral chemistry. A study presented a new route to (S)-azetidine-2-carboxylic acid with high enantiomeric excess, highlighting its relevance in preparing chiral building blocks for further chemical synthesis (Futamura et al., 2005).

    Biological and Pharmacological Research

    • Protein Synthesis and Ion Transport : Azetidine-2-carboxylic acid, closely related to the compound , has been studied for its effects on protein synthesis and ion transport in barley roots. This research provides insights into how structurally similar compounds might influence biological systems, potentially affecting protein assembly and enzyme effectiveness (Pitman et al., 1977).

    • Role in the Food Chain : The presence of azetidine-2-carboxylic acid in sugar beets and its potential misincorporation into proteins in place of proline in humans and other species underscores the importance of understanding the biological impacts of similar compounds. Such studies are vital for assessing the safety and nutritional aspects of food products (Rubenstein et al., 2009).

    Safety And Hazards



    • No specific safety information is available for this compound.




  • Future Directions



    • Further research could explore the potential applications of this compound in plant defense mechanisms and its impact on iron uptake.




    properties

    IUPAC Name

    (2S)-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IUWBMOQXJOJWBF-JTQLQIEISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    235.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid

    CAS RN

    25654-52-8
    Record name (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=25654-52-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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